molecular formula C10H12O2 B009248 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione CAS No. 19576-08-0

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Cat. No.: B009248
CAS No.: 19576-08-0
M. Wt: 164.2 g/mol
InChI Key: FNYAZSZTENLTRT-UHFFFAOYSA-N
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Description

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, also known as 7a-Methyl-THID, is a chemical compound derived from indene. It is a polycyclic aromatic hydrocarbon that is widely used in scientific research. Its unique properties make it a useful tool for studying the structure and function of biological systems.

Scientific Research Applications

  • Enantioselective Synthesis Applications : It is useful in the enantioselective synthesis of 7a-phenylthio-1H-indene-1, which is significant in stereochemistry and pharmacology (Kwiatkowski et al., 1989).

  • Synthesis of Terpenoids : This compound plays a role in synthesizing 7-epi-pinguisone and condensed β-furanones, contributing to organic synthesis and medicinal chemistry (Bernasconi et al., 1981).

  • Pyrolytic Reaction Reagent : It serves as a reagent in pyrolytic reactions, which are fundamental in understanding chemical structures and reactions (Brown, Burge, & Collins, 1984).

  • Construction of Pinguisone : Its synthesis is crucial for constructing pinguisone and 4-epi-pinguisone, which are important in the study of natural products and synthesis (Baker et al., 1988).

  • Study of Angular Trifluoromethyl Groups : The synthesis of its derivatives allows for the study of angular trifluoromethyl groups, contributing to the field of fluorine chemistry (Blazejewski, 1990).

  • Crystal Structure Analysis : Understanding its crystal structure provides insights into molecular conformations and interactions, which is crucial in crystallography and materials science (Ahamed et al., 2015).

Properties

IUPAC Name

7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAZSZTENLTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344375
Record name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19576-08-0
Record name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main challenge in synthesizing the 5-monoacetal derivative of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione?

A1: Directly forming the 5-monoacetal (5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH)-one) from this compound under mild conditions proves challenging due to the formation of complex mixtures. These mixtures often contain the desired 5-monoacetal alongside its conjugated enone isomer, the diacetal, and the 1-monoacetal. []

Q2: Can you describe a more efficient method for synthesizing the 5-monoacetal derivative?

A2: A more efficient synthesis involves a multi-step process: First, convert this compound into its 1-cyanohydrin derivative. Then, form the corresponding 5-acetal of the 1-cyanohydrin. Finally, eliminate HCN from the 1-cyanohydrin group using pyridine. This method yields the desired 5-monoacetal with a significantly higher overall yield (66%). []

Q3: What happens when the pyrolysis temperature of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one is increased?

A4: Increasing the pyrolysis temperature to 740°C leads to a significant shift in the product distribution. Instead of the desired diene acetal, p-cresol becomes the major product. This highlights the importance of carefully controlling the pyrolysis temperature to obtain the desired product. []

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